molecular formula C9H11NO4 B7948946 ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate

ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7948946
M. Wt: 197.19 g/mol
InChI Key: GIFYQZBFWQOFAQ-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound’s structure and characteristics make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development and disease treatment.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate include those with similar structural features or functional groups. Examples include:

  • CID 10888023
  • CID 5526
  • CID 10482000

Uniqueness

This compound is unique due to its specific structural configuration and properties, which may confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

ethyl 6-hydroxy-5-methyl-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-10-8(12)5(2)7(6)11/h4H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYQZBFWQOFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNC(=C(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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